molecular formula C14H24O4 B3819925 (2-Acetyloxy-2,6-dimethyloct-7-en-3-yl) acetate

(2-Acetyloxy-2,6-dimethyloct-7-en-3-yl) acetate

Cat. No.: B3819925
M. Wt: 256.34 g/mol
InChI Key: VMIOCHYFRQSIRR-UHFFFAOYSA-N
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Description

(2-Acetyloxy-2,6-dimethyloct-7-en-3-yl) acetate is an organic compound with the molecular formula C12H22O4. It is a derivative of citronellol, a naturally occurring monoterpenoid. This compound is known for its pleasant floral and fruity odor, making it a valuable ingredient in the fragrance industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Acetyloxy-2,6-dimethyloct-7-en-3-yl) acetate is typically synthesized through an esterification reaction. The starting material, 2,6-dimethyloct-7-en-3-ol, is reacted with acetic anhydride in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is conducted in stainless steel reactors equipped with efficient mixing and temperature control systems. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

(2-Acetyloxy-2,6-dimethyloct-7-en-3-yl) acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: 2,6-dimethyloct-7-en-3-ol and acetic acid.

    Oxidation: Various oxidation products depending on the specific conditions.

    Reduction: 2,6-dimethyloct-7-en-3-ol.

Mechanism of Action

The mechanism of action of (2-Acetyloxy-2,6-dimethyloct-7-en-3-yl) acetate involves its interaction with various molecular targets and pathways. In biological systems, it may exert its effects by modulating enzyme activities or interacting with cellular receptors. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Acetyloxy-2,6-dimethyloct-7-en-3-yl) acetate is unique due to its specific structural features and the resulting olfactory properties. Its combination of floral and fruity notes makes it a valuable ingredient in high-end fragrances .

Properties

IUPAC Name

(2-acetyloxy-2,6-dimethyloct-7-en-3-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O4/c1-7-10(2)8-9-13(17-11(3)15)14(5,6)18-12(4)16/h7,10,13H,1,8-9H2,2-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMIOCHYFRQSIRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C(C)(C)OC(=O)C)OC(=O)C)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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